Uranyl sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Uranyl sulfate appears as an odorless yellow-green solid. Sinks in and mixes with water. A hydrate of formula (H2SO4)2.7H2O is also known.

作用機序

Approximately 60% of uranium absorbed into the blood is transported in the form of a bicarbonate complex, and 40% is bound to plasma proteins. The uranyl-bicarbonate complex is filtered out of the blood by the renal glomerulus and is passed into the tubules. The pH of urine decreases in the tubules, resulting in dissociation of the complex and release of the reactive uranyl ion. Nephrotoxicity results primarily from damage to the tubular epithelium, which allows leakage of glucose, protein, aminoacids, and enzymes into the urine. In high doses (more than 6 mg uranium/kg), glomerular damage may also occur, causing decreased renal blood flow and a decreased glomerular filtration rate. The kidney responds to toxic levels of uranium within 24-48 hr after exposure. The changes become progressively more severe over approximately a 5 day period. The damaged tubular epithelium regenerates quickly as the uranium concentration is reduced. /Soluble uranium compounds/

Compared to other heavy metals, such as cadmium, lead, and mercury ... uranium's nephrotoxic effect is less intense. Although the nephrotoxicity of uranium is attributed primarily to its metallotoxicity (chemical toxicity), some authors have discussed that renal damage from exposure to high-LET alpha-emitting heavy metals, like uranium, is derived from combined chemical and radiotoxic effect. /Uranium NOS/

科学的研究の応用

Nuclear Medicine and Radioisotope Production

Production of Molybdenum-99:

Uranyl sulfate solutions are utilized in the production of molybdenum-99, a vital radioisotope used in medical imaging. The SHINE Medical Technologies project employs this compound in a process where neutron-induced fission occurs to generate molybdenum-99 from low-enriched uranium. Research has demonstrated that controlling parameters such as temperature and dose rate can influence the formation of uranyl peroxide, which is critical for optimizing the production process .

Irradiation Studies:

Irradiation experiments involving this compound solutions have been conducted to understand the effects of high radiation doses on the compound. These studies focus on the decomposition processes and the dynamics of bubble formation during electron beam irradiation, which are essential for developing efficient extraction methods for radioisotope recovery .

Environmental Remediation

Uranium Sequestration:

this compound plays a significant role in environmental remediation efforts, particularly in the sequestration of uranium from contaminated groundwater. Studies have shown that uranyl ions can interact with various substrates, such as ferric oxyhydroxides, to enhance uranium sorption processes. This interaction is critical for developing permeable reactive barriers aimed at mitigating uranium contamination in aquifers .

Column Studies:

Laboratory column studies have been employed to simulate the transport and fate of this compound in subsurface environments. These studies help evaluate the effectiveness of different materials in capturing uranyl ions from contaminated water sources, thereby providing insights into practical applications for groundwater remediation .

Material Science and Crystal Engineering

Synthesis of this compound Minerals:

Research into the crystallographic properties of this compound has led to the synthesis of novel crystalline phases under hydrothermal conditions. These synthesized compounds exhibit unique structural characteristics that can be leveraged for various applications, including catalysis and materials design .

Polyrotaxanes Formation:

Recent studies have explored the formation of mixed-ligand uranyl polyrotaxanes incorporating sulfate ligands. This research highlights how adjusting pH conditions can lead to diverse structural outcomes, which may have implications for designing advanced materials with tailored properties .

Toxicological Studies

Toxicity Assessment:

The solubility and toxicity of this compound are critical factors in assessing its environmental impact. Studies indicate that higher solubility correlates with increased toxicity due to ionizing radiation effects on biological systems. Understanding these toxicological aspects is essential for evaluating safety protocols in environments where this compound is present .

Summary Table of Applications

特性

CAS番号 |

1314-64-3 |

|---|---|

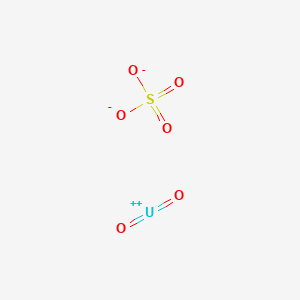

分子式 |

UO2SO4 O6SU |

分子量 |

366.09 g/mol |

IUPAC名 |

dioxouranium(2+);sulfate |

InChI |

InChI=1S/H2O4S.2O.U/c1-5(2,3)4;;;/h(H2,1,2,3,4);;;/q;;;+2/p-2 |

InChIキー |

XEZIPWHQHLVFHG-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)[O-].O=[U+2]=O |

正規SMILES |

[O-]S(=O)(=O)[O-].O=[U+2]=O |

Color/Form |

Yellow crystals |

密度 |

3.28 at 68 °F (USCG, 1999) |

Key on ui other cas no. |

1314-64-3 |

物理的記述 |

Uranyl sulfate appears as an odorless yellow-green solid. Sinks in and mixes with water. A hydrate of formula (H2SO4)2.7H2O is also known. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。